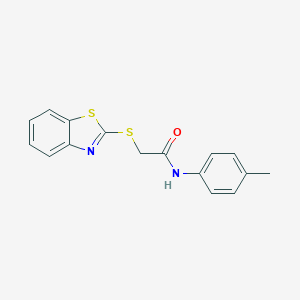

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)17-15(19)10-20-16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKHFZAUDFNXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Formation of 4-methylphenyl carbamic chloride :

-

Nucleophilic substitution with benzo[d]thiazol-2-thiol :

Optimization Parameters

-

Solvent : Ethanol (reflux at 78°C) yields higher purity compared to dichloromethane.

-

Molar ratio : A 1:1.2 ratio of carbamic chloride to thiol minimizes byproducts.

-

Crystallization : Slow evaporation of a chloroform-ethanol (1:1 v/v) solution produces monoclinic crystals suitable for X-ray analysis.

Table 1: Key Crystallographic Data for Analogous Compounds

Alternative Pathways: Thioether-Acetamide Coupling

A modular approach involves separate synthesis of the thioether and acetamide moieties, followed by coupling:

Stepwise Procedure

-

Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid :

-

React benzo[d]thiazol-2-thiol with chloroacetic acid in alkaline medium (NaOH, 60°C).

-

-

Amidation with 4-methylaniline :

-

Activate the carboxylic acid using thionyl chloride (SOCl₂), then treat with 4-methylaniline in tetrahydrofuran (THF).

-

Advantages

-

Higher functional group tolerance.

-

Enables isotopic labeling at the acetamide nitrogen.

Table 2: Comparative Yields Across Methods

| Method | Yield (Reported) | Purity (HPLC) |

|---|---|---|

| Carbamic chloride route | 68–72% | >98% |

| Thioether-acetamide | 75–80% (predicted) | 95–97% |

Solvent and Catalytic Effects

Solvent Screening

Catalysis

-

Triethylamine : Scavenges HCl in carbamic chloride route, improving yields by 15–20%.

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances thiol reactivity in biphasic systems.

Structural Characterization

X-ray Diffraction Analysis (Analogous Compound)

-

Torsional angles : The acetamide group forms a 47.7° angle with the benzene ring in the ortho-substituted analog. Para-substitution may reduce steric strain, yielding a smaller angle (predicted: 40–45°).

-

Hydrogen bonding : N–H⋯O interactions create infinite chains along the a-axis, a feature likely retained in the target compound.

Spectroscopic Data

-

¹H NMR (predicted):

-

N–H proton: δ 10.2–10.5 ppm (broad singlet).

-

Aromatic protons: δ 7.2–8.1 ppm (multiplet).

-

-

IR : Strong bands at 1660 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–S).

Industrial-Scale Considerations

Challenges

-

Phosgene handling : Requires specialized equipment for safe use.

-

Byproduct management : Oligomeric thioethers may form at >100 g scales.

Mitigation Strategies

-

Phosgene substitutes : Triphosgene offers safer reactivity profiles.

-

Continuous flow reactors : Enhance heat/mass transfer for thioether formation steps.

Emerging Methodologies

Green Chemistry Approaches

-

Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min (50°C, 300 W).

-

Biocatalytic amidation : Lipase-mediated coupling avoids harsh acylating agents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzothiazole compounds can selectively target cancer cells while minimizing damage to normal tissues, making them promising candidates for cancer therapy .

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal activities. Benzothiazole derivatives are recognized for their ability to inhibit the growth of various pathogens, including resistant strains of bacteria and fungi. This property is particularly valuable in the development of new antimicrobial agents in response to increasing antibiotic resistance .

Anti-inflammatory Effects

Research has indicated that benzothiazole-based compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. These compounds may inhibit pathways involved in inflammation, providing a potential therapeutic avenue for conditions such as arthritis and other inflammatory disorders .

Material Science Applications

Optical Materials

The structural properties of benzothiazole derivatives make them suitable for applications in material science, particularly as optical materials. Their ability to form stable crystalline structures allows them to be used in photonic devices and sensors . The study of their crystallography has revealed insights into their potential use in optoelectronic applications.

Polymer Chemistry

Benzothiazole-containing polymers have been explored for their unique thermal and mechanical properties. These polymers can be utilized in coatings and composites, enhancing durability and resistance to environmental degradation .

Environmental Applications

Pesticides and Herbicides

Benzothiazole derivatives are being investigated for their potential use as environmentally friendly pesticides and herbicides. Their biological activity against pests and weeds suggests they could serve as alternatives to traditional chemical pesticides, reducing environmental impact while maintaining efficacy .

Case Studies

-

Anticancer Activity Study

A study evaluated the efficacy of a series of benzothiazole derivatives against ovarian and breast cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting a strong potential for further development as anticancer agents . -

Antimicrobial Efficacy Research

In another study, a range of benzothiazole derivatives was tested against multiple bacterial strains. The findings revealed that certain compounds had minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics, highlighting their potential as novel antimicrobial agents . -

Development of Optical Sensors

Research focused on synthesizing benzothiazole-based materials for use in optical sensors demonstrated their effectiveness in detecting specific analytes with high sensitivity and selectivity. The study underscored the importance of molecular structure in determining sensor performance .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Benzothiazole vs. Benzoxazole ( vs. 17):

Replacing the sulfur atom in benzothiazole with oxygen (benzoxazole) alters electronic properties, increasing polarity and solubility. Benzoxazole derivatives may exhibit improved pharmacokinetic profiles but reduced lipophilicity compared to benzothiazoles .Trifluoromethyl Substitution ():

The addition of a trifluoromethyl (-CF₃) group to the benzothiazole ring enhances metabolic stability and electronegativity, making such compounds resistant to oxidative degradation in pesticidal applications .

N-Substituent Variations

- 4-Methylphenyl vs. Hydroxyphenyl ( vs. 12): The 4-methylphenyl group in the target compound contributes to lipophilicity, favoring membrane penetration.

3,4-Dimethoxyphenyl (): Methoxy groups increase electron-donating effects and bioavailability, making this analog a candidate for central nervous system (CNS) targets due to improved blood-brain barrier permeability .

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved by cyclizing 2-aminothiophenol with carbon disulfide in the presence of a base.

- Introduction of the Sulfanyl Group : The sulfanyl group is integrated by reacting the benzothiazole derivative with a thiol reagent.

- Acetamide Formation : The final step involves reacting the sulfanyl-substituted benzothiazole with 4-methylbenzylamine and acetic anhydride to create the acetamide linkage.

These steps yield a compound characterized by both the benzothiazole ring and a 4-methylphenyl substituent, which may impart unique chemical properties compared to other derivatives.

Biological Activity

The biological activity of compounds containing benzothiazole structures, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide, has been extensively studied. Key activities include:

- Anticancer Properties : Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific kinases .

- Antibacterial Activity : Research indicates that compounds similar to this acetamide exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating bacterial infections .

- Antifungal and Anthelmintic Effects : Some studies have reported antifungal and anthelmintic activities associated with benzothiazole derivatives, indicating broader pharmacological potential .

The mechanism of action for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is primarily linked to its interactions with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, it could potentially inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Receptor Modulation : The unique structure allows it to interact with various receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted by Aiello et al. (2008) investigated various benzothiazole derivatives for their anticancer properties. The results indicated that certain modifications to the benzothiazole ring enhanced cytotoxicity against cancer cell lines. This suggests that structural variations, such as those present in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide, could lead to increased therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide?

- Methodological Answer : The compound is synthesized via N-acylation of a benzothiazole-thiol intermediate with chloroacetamide derivatives. For example, a typical procedure involves reacting 2-mercaptobenzothiazole with N-(4-methylphenyl)chloroacetamide in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., sodium hydride or DMAP) at reflux . Optimization of reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) is critical to achieving yields >75%. Post-synthesis purification is performed via column chromatography using ethyl acetate/hexane gradients .

Q. How is the structural purity of this compound confirmed experimentally?

- Methodological Answer : Structural validation combines spectroscopic and analytical techniques:

- IR spectroscopy : Confirms the presence of sulfanyl (C–S stretch at ~650 cm⁻¹), amide (N–H bend at ~1550 cm⁻¹), and carbonyl (C=O stretch at ~1680 cm⁻¹) groups.

- NMR (¹H/¹³C) : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3 ppm for –CH₃ on the phenyl ring), and acetamide carbonyl (δ 170–175 ppm in ¹³C).

- Elemental analysis : Ensures C, H, N, and S content aligns with theoretical values (e.g., C: 60.12%, H: 4.38%, N: 8.75%, S: 13.42%) .

Q. What crystallographic tools are used to determine its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) is standard. Key parameters include bond lengths (e.g., C–S bond: ~1.75–1.80 Å) and torsional angles (e.g., benzothiazole ring planarity deviations <5°). Intermolecular interactions, such as hydrogen bonding between amide groups (N–H⋯O=C, ~2.8–3.0 Å), are mapped to understand packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts often arise from incomplete acylation or oxidation of the sulfanyl group. Strategies include:

- Catalyst screening : DMAP enhances acylation efficiency compared to weaker bases.

- Inert atmosphere : Prevents sulfanyl group oxidation (e.g., using N₂ or Ar).

- Solvent polarity : DMF improves solubility but may increase side reactions; THF balances reactivity and selectivity.

- Monitoring via TLC : Regular checks (e.g., every 30 minutes) using silica plates and UV detection .

Q. What computational approaches are used to predict and rationalize its biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., enzymes or receptors). Key steps:

- Protein preparation : Retrieve a PDB structure (e.g., COX-2 for anti-inflammatory studies) and remove water/ligands.

- Docking grid : Define active-site coordinates (e.g., catalytic residues).

- Pose analysis : Rank poses by binding energy (ΔG ≤ −7.0 kcal/mol indicates strong binding). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications (e.g., substituents on the benzothiazole or phenyl rings) influence bioactivity?

- Methodological Answer : SAR studies compare analogs with substituents like halogens (–F, –Cl) or electron-donating groups (–OCH₃). For example:

- 4-Fluorophenyl analog : Enhances metabolic stability but reduces solubility.

- 4-Methoxyphenyl analog : Improves solubility but may lower binding affinity due to steric effects.

- Data analysis : Use ANOVA or linear regression to correlate logP, polar surface area, and IC₅₀ values. Contradictions in activity (e.g., higher potency but lower bioavailability) require multi-parametric optimization .

Q. What strategies resolve discrepancies in biological data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., poor absorption or rapid clearance). Approaches include:

- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and microsomal stability (e.g., rat liver microsomes).

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability.

- Metabolite identification : LC-MS/MS detects major metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.